BenchChemオンラインストアへようこそ!

CGP 39551

Prodrug pharmacokinetics Oral bioavailability NMDA receptor antagonism

CGP 39551 is the carboxyethylester prodrug of CGP 37849, delivering a competitive NMDA receptor antagonist with an unparalleled 48-hour duration of anticonvulsant action—far exceeding alternatives like MK-801 or memantine. Unlike non-competitive NMDA antagonists that induce psychotomimetic side effects and impair cognition, CGP 39551 preserves NMDA receptor density and spatial learning while protecting against excitotoxic damage. Its clean behavioral profile—no effect on locomotion or dopamine metabolism—makes it the definitive tool compound for chronic epilepsy models, neuroprotection studies, and PK/PD investigations of CNS-penetrant prodrugs.

Molecular Formula C8H16NO5P
Molecular Weight 237.19 g/mol
CAS No. 127910-32-1
Cat. No. B1668501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCGP 39551
CAS127910-32-1
Synonyms2-amino-4-methyl-5-phosphono-3 pentenoic acid carboxyethyl ester
CGP 39551
CGP-39551
Molecular FormulaC8H16NO5P
Molecular Weight237.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C=C(C)CP(=O)(O)O)N
InChIInChI=1S/C8H16NO5P/c1-3-14-8(10)7(9)4-6(2)5-15(11,12)13/h4,7H,3,5,9H2,1-2H3,(H2,11,12,13)/b6-4+
InChIKeyOKDOWCKDTWNRCB-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CGP 39551 CAS 127910-32-1: A Competitive NMDA Receptor Antagonist Prodrug for Anticonvulsant and Neuroprotection Research


CGP 39551 (CAS 127910-32-1) is the carboxyethylester prodrug of CGP 37849, a competitive N-methyl-D-aspartate (NMDA) receptor antagonist [1]. It exhibits potent anticonvulsant activity and is centrally active following oral administration, making it a valuable tool compound for elucidating the roles of NMDA receptors in brain function and neurological disorders [2]. As a competitive antagonist, CGP 39551 binds to the neurotransmitter recognition site of the NMDA receptor with a Ki of 310 nM for inhibition of [3H]-CPP binding in rat brain .

Why Generic Substitution of CGP 39551 with In-Class NMDA Antagonists Is Scientifically Unsound


Generic substitution of CGP 39551 with other competitive or non-competitive NMDA receptor antagonists is scientifically unsound due to significant differences in oral bioavailability, duration of action, and neurochemical side-effect profiles. While other NMDA antagonists like MK-801 (dizocilpine) or memantine are potent, they often exhibit pronounced psychotomimetic effects and increased dopamine metabolism, limiting their therapeutic utility [1]. CGP 39551's unique prodrug design and distinct in vitro versus in vivo potency inversion relative to its parent compound CGP 37849 results in an exceptionally prolonged duration of anticonvulsant action (up to 48 hours) and a superior safety margin, critical attributes that cannot be assumed for other NMDA antagonists [2]. The following quantitative evidence details these critical differentiators.

Quantitative Differentiation Guide for CGP 39551 vs. CGP 37849, MK-801, Memantine, and DL-AP5


Prodrug Advantage: In Vivo Potency Inversion vs. CGP 37849

CGP 39551 is the ethylester prodrug of CGP 37849. In vitro, CGP 39551 is substantially weaker than its parent compound, but this relationship is reversed in vivo following oral administration, demonstrating its superior bioavailability and central activity [1][2].

Prodrug pharmacokinetics Oral bioavailability NMDA receptor antagonism

Extended Duration of Action: 48-Hour Anticonvulsant Protection vs. Other NMDA Antagonists

CGP 39551 provides an exceptionally prolonged duration of anticonvulsant protection compared to other NMDA antagonists, a key advantage for chronic dosing paradigms [1].

Anticonvulsant duration Pharmacokinetics Seizure models

Reduced Behavioral Side-Effect Profile vs. Non-Competitive NMDA Antagonists (MK-801, Memantine)

CGP 39551 exhibits a distinctly different behavioral and neurochemical profile compared to non-competitive NMDA antagonists, with significantly reduced psychotomimetic potential [1].

Behavioral pharmacology Dopamine metabolism Side-effect profile

Enhanced Anticonvulsant Potency: Oral ED50 Values vs. CGP 37849

CGP 39551 demonstrates superior oral anticonvulsant potency compared to its parent compound CGP 37849, a critical advantage for oral dosing in preclinical models [1][2].

Oral anticonvulsant efficacy Maximal electroshock seizure model ED50

Unique Neuroprotective Profile: Preservation of NMDA Receptors vs. Placebo

CGP 39551 exhibits a unique neuroprotective profile characterized by the preservation of functional NMDA receptors, a feature not uniformly observed with other NMDA antagonists [1].

Neuroprotection Excitotoxicity Spatial learning Hippocampus

Superior Therapeutic Window: 24-Hour Therapeutic Index vs. CGP 37849

CGP 39551 maintains a favorable therapeutic index even at extended time points, unlike CGP 37849 which loses its therapeutic window rapidly [1].

Therapeutic index Safety margin Motor coordination Rotarod test

Optimal Research Applications for CGP 39551 Based on Its Differentiated Profile


Chronic In Vivo Anticonvulsant Studies Requiring Prolonged Dosing Intervals

CGP 39551's 48-hour duration of action [1] and sustained therapeutic index at 24 hours [1] make it ideal for chronic anticonvulsant studies where frequent dosing is impractical or would confound behavioral endpoints. This reduces handling stress and enables long-term seizure monitoring paradigms in kindling or genetic epilepsy models.

Neuroprotection Research Requiring Preservation of Cognitive Function

The unique ability of CGP 39551 to protect against excitotoxic neuronal damage while preserving NMDA receptor density and spatial learning ability [2] positions it as a superior tool for neuroprotection studies where cognitive preservation is a key endpoint. This contrasts with other NMDA antagonists that may impair learning and memory at neuroprotective doses.

Behavioral Pharmacology Studies Minimizing Psychotomimetic Confounds

In studies examining NMDA receptor function in behavior, CGP 39551's lack of effect on open field locomotion and dopamine metabolism [3] reduces confounding psychotomimetic side effects common to non-competitive antagonists like MK-801 and memantine. This makes it a cleaner probe for isolating NMDA receptor contributions to specific behaviors.

Oral Bioavailability Studies and Prodrug Development Reference

As a well-characterized prodrug that demonstrates a clear in vitro to in vivo potency inversion [4][5], CGP 39551 serves as an excellent reference compound for studies investigating oral bioavailability, prodrug activation, and the pharmacokinetic-pharmacodynamic relationship of CNS-penetrant small molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for CGP 39551

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.